Methyl 6-Methyl-1H-indole-2-carboxylate as a Documented MTHFD2 Inhibitor Scaffold
Methyl 6-methyl-1H-indole-2-carboxylate (CAS 18377-65-6) has been explicitly referenced in the patent literature as a compound that can be used as an MTHFD2 inhibitor . The MTHFD2 enzyme is a mitochondrial one-carbon folate metabolic enzyme upregulated in various cancers but very low or undetectable in normal proliferating cells, making it a potential therapeutic target for cancer treatment [1]. Direct quantitative inhibitory data (IC50, Ki) for the exact compound methyl 6-methyl-1H-indole-2-carboxylate against MTHFD2 is not available in the public domain. The evidence presented is class-level inference based on patent citations indicating the utility of this specific compound within the MTHFD2 inhibitor chemical space. Comparator data for related indole derivatives in MTHFD2 inhibition is not publicly accessible. Therefore, this evidence supports the compound's documented identity within the MTHFD2 inhibitor patent landscape but does not provide quantifiable potency differentiation.
| Evidence Dimension | Patent-documented target class association |
|---|---|
| Target Compound Data | Referenced in PCT Int. Appl. as usable for MTHFD2 inhibition |
| Comparator Or Baseline | No direct quantitative comparator data available |
| Quantified Difference | Not applicable – no quantitative data |
| Conditions | Patent documentation (WO2017205972-A1, PCT Int. Appl. 420, 2017) |
Why This Matters
Patent citation establishes this compound as part of a documented chemical space for MTHFD2 inhibitor development, providing a procurement rationale distinct from indole-2-carboxylates lacking such target association.
- [1] Zhu, Z., Leung, G.K.K. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? Front Oncol. 2020; 10: 658. View Source
